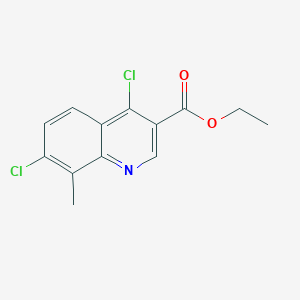

Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate

Description

BenchChem offers high-quality Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO2/c1-3-18-13(17)9-6-16-12-7(2)10(14)5-4-8(12)11(9)15/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCLNHQILNZPRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1Cl)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352552 |

Source

|

| Record name | ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58666-08-3 |

Source

|

| Record name | ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate

CAS Number: 58666-08-3

Introduction

This technical guide provides a comprehensive overview of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate, a substituted quinoline derivative of interest to researchers and professionals in drug discovery and development. Quinoline scaffolds are prevalent in a wide range of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. This document outlines the physicochemical properties, a detailed experimental protocol for its synthesis, and potential applications based on the activities of structurally related molecules.

Physicochemical and Spectral Data

Table 1: Physicochemical and Spectral Data of Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (Precursor)

| Property | Value |

| CAS Number | 5350-94-7 |

| Molecular Formula | C13H12ClNO3 |

| Molecular Weight | 265.69 g/mol |

| Melting Point | 227-230 °C |

| ¹H-NMR (DMSO-d6, δ ppm) | 9.07 (s, 1H, H-2), 8.08 (d, 1H, H-5, J=8.8 Hz), 7.41 (d, 1H, H-6, J=8.8 Hz), 4.30 (q, 2H, H-17, J=7.0 Hz), 2.74 (s, 3H, H-8), 1.41 (t, 3H, H-18, J=7.0 Hz) |

| ¹³C-NMR (DMSO-d6, δ ppm) | 176.70 (C-4), 164.96 (C-19), 153.39 (C-2), 145.68 (Cq), 140.32 (Cq), 138.56 (Cq), 127.75 (C-5), 126.10 (C-6), 121.04 (Cq), 108.92 (Cq), 53.43 (C-17), 16.28 (C-18) |

| FT-IR (solid in ATR, ν cm⁻¹) | 3510w, 3075w, 3002w, 2980w, 2934w, 2900w, 2815w, 1699vs, 1600s, 1574vs, 1449vs, 1412vs, 1380s, 1345vs, 1309vs, 1241vs, 1207s, 1189s, 1141s, 1107s, 1034s, 1010s, 979s, 945m, 856m, 778vs |

Table 2: Predicted Physicochemical Properties of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate

| Property | Predicted Value |

| Molecular Formula | C13H11Cl2NO2 |

| Molecular Weight | 284.14 g/mol |

| Appearance | Off-white to pale yellow solid |

Synthesis Pathway

The synthesis of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate can be achieved in a two-step process. The first step involves the Gould-Jacobs reaction to form the 4-hydroxyquinoline intermediate, followed by a chlorination step to yield the final product.

Caption: Proposed two-step synthesis of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of quinoline derivatives.

Step 1: Synthesis of Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

This procedure is adapted from the Gould-Jacobs reaction for substituted anilines.[1][2][3]

Materials:

-

3-Chloro-2-methylaniline

-

Diethyl ethoxymethylenemalonate

-

High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

-

Ethanol

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 3-chloro-2-methylaniline and diethyl ethoxymethylenemalonate.

-

Heat the mixture gently (e.g., on a steam bath) for approximately 1-2 hours to facilitate the condensation reaction and removal of ethanol.

-

In a separate flask equipped with a reflux condenser, heat a high-boiling point solvent (e.g., Dowtherm A) to approximately 250 °C.

-

Slowly add the crude anilinomethylenemalonate intermediate from step 2 to the hot solvent with vigorous stirring.

-

Maintain the temperature and continue heating for 1-2 hours to effect thermal cyclization.

-

Cool the reaction mixture, which should result in the precipitation of the product.

-

Collect the solid product by filtration and wash with a non-polar solvent (e.g., petroleum ether or hexane) to remove the high-boiling solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate

This chlorination procedure is a standard method for converting 4-hydroxyquinolines to their 4-chloro counterparts.

Materials:

-

Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

Ice-cold water or ice

-

Sodium bicarbonate or other suitable base

-

Dichloromethane or other suitable organic solvent

Procedure:

-

In a fume hood, carefully add Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice or into ice-cold water with stirring to quench the excess phosphorus oxychloride.

-

Neutralize the acidic solution with a base, such as sodium bicarbonate, until the product precipitates.

-

Extract the product into an organic solvent like dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

Potential Biological Activity and Applications

While the specific biological activity of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate has not been extensively reported, the quinoline scaffold is a key pharmacophore in many therapeutic agents. Derivatives of 4,7-dichloroquinoline are precursors to widely used antimalarial drugs like chloroquine and hydroxychloroquine. The presence of chloro and methyl substituents on the quinoline ring can significantly modulate the biological activity of the molecule.

Research on various substituted quinoline derivatives has demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer

-

Antimalarial

-

Antibacterial and Antifungal

-

Anti-inflammatory

-

Antiviral

Therefore, Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate serves as a valuable intermediate for the synthesis of novel compounds that can be screened for a variety of therapeutic applications.

Safety and Handling

Detailed toxicological data for Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate is not available. Standard laboratory safety precautions should be observed when handling this compound and its precursors. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood, especially when working with phosphorus oxychloride, which is highly corrosive and reacts violently with water.

Disclaimer: This document is intended for informational purposes for qualified researchers and professionals. The experimental protocols are provided as a guide and should be adapted and optimized as necessary. All chemical manipulations should be performed with appropriate safety precautions.

References

Technical Guide: Physicochemical Properties of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the known physicochemical properties of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate. Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.[1][2][3][4][5][6][7][8] Understanding the physicochemical properties of novel quinoline derivatives such as Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate is fundamental for their development as potential therapeutic agents. This document summarizes its chemical identity, and available physical data, and provides standardized experimental protocols for its characterization.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate.

| Property | Value | Source |

| IUPAC Name | Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate | N/A |

| CAS Number | 58666-08-3 | N/A |

| Molecular Formula | C₁₃H₁₁Cl₂NO₂ | [1] |

| Molecular Weight | 284.14 g/mol | [1] |

| Canonical SMILES | CCOC(=O)C1=C(C2=C(N=C1)C=C(C=C2C)Cl)Cl | N/A |

| InChI | InChI=1S/C13H11Cl2NO2/c1-3-18-13(17)10-8(12(15)16-11-6-7(14)4-5-9(11)2)10/h4-6H,3H2,1-2H3 | N/A |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate are crucial for reproducible research.

Synthesis of 4,7-dichloro-8-methylquinoline (Precursor)

A process for preparing the precursor 4,7-dichloro-8-methylquinoline is described in US Patent 2,520,043.[9][10] The synthesis involves the following key steps:

-

Anil Formation: 2-amino-6-chloro-toluene is reacted with sodium oxalacetic ester in the presence of hydrochloric acid and a diphenyl ether solvent at approximately 60°C for three hours. A continuous stream of carbon dioxide is passed through the mixture to remove the water produced during the reaction. The resulting product is ethyl-β-carboxy-β-(2-methyl-3-chloroanilino)-acrylate.[9][10]

-

Cyclization: The anil is diluted with more diphenyl ether solvent and heated to 240°C for about twenty minutes, followed by agitation at 240-250°C for ten minutes to yield 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid ester.[9][10]

-

Decarboxylation and Chlorination: The resulting ester is decarboxylated by heating in diphenyl ether. Phosphorus oxychloride is then added, and the mixture is heated to approximately 100°C.[9][10]

-

Isolation: The reaction mixture is diluted with water, and the acidic aqueous layer is neutralized to precipitate 8-methyl-4,7-dichloroquinoline, which is then recovered by filtration.[9][10]

The esterification of the corresponding carboxylic acid would then yield the final product, Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate.

Determination of Melting Point

A standard method for determining the melting point of a solid organic compound involves a capillary tube method.

-

Sample Preparation: A small amount of the crystalline Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with an integrated thermometer and a viewing lens.

-

Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Determination of Solubility

The solubility of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate can be determined in various solvents.

-

Sample Preparation: A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a vial.

-

Solvent Addition: A known volume of the desired solvent (e.g., water, ethanol, DMSO) is added to the vial.

-

Equilibration: The mixture is agitated at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Analysis: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as mg/mL or mol/L.

Biological Activity and Potential Mechanisms

While specific biological studies on Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate are not extensively available in the public domain, the broader class of quinoline derivatives is well-documented for its significant anticancer and antimicrobial activities.[1][2][3][4][5][6][7][8]

Anticancer Potential: Quinoline derivatives have been shown to exert anticancer effects through various mechanisms, including:

-

Inhibition of Topoisomerases: Many quinoline-based compounds act as topoisomerase II inhibitors, interfering with DNA replication and leading to cancer cell death.[1]

-

Tubulin Polymerization Inhibition: Some derivatives disrupt microtubule dynamics, which is crucial for cell division, leading to mitotic arrest and apoptosis.[2]

-

Kinase Inhibition: Quinoline scaffolds are found in several kinase inhibitors that target signaling pathways involved in cell proliferation and survival.

Antimicrobial Potential: The antimicrobial activity of quinoline derivatives is often attributed to:

-

DNA Gyrase and Topoisomerase IV Inhibition: Fluoroquinolones, a well-known class of antibiotics, target these essential bacterial enzymes, preventing DNA replication and repair.

-

Disruption of Bacterial Cell Division: Some quinoline compounds have been found to inhibit key proteins involved in bacterial cell division, such as FtsZ.[8]

Given the structural features of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate, it is plausible that its biological activities, if any, could involve one or more of these mechanisms. Further investigation is required to elucidate its specific molecular targets and pathways.

Visualizations

General Workflow for Biological Evaluation of a Novel Quinoline Derivative

The following diagram illustrates a general experimental workflow for assessing the biological activity of a novel quinoline compound like Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate.

Caption: General workflow for evaluating the biological activity of a novel quinoline compound.

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 84086-97-5_CAS号:84086-97-5_CAS No.:84086-97-5 - 化源网 [chemsrc.com]

- 10. US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline - Google Patents [patents.google.com]

Elucidation of the Structure of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate. Due to the limited availability of direct literature for this specific compound, this document outlines a robust, hypothetical approach based on established synthetic routes and spectroscopic analysis of analogous structures.

Proposed Synthesis

The synthesis of the target compound, Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate, can be effectively achieved via the Gould-Jacobs reaction. This well-established method for quinoline synthesis involves the condensation of an appropriately substituted aniline with a malonic ester derivative, followed by thermal cyclization and subsequent chlorination.

Synthetic Pathway

The proposed synthetic route commences with 3-chloro-2-methylaniline and diethyl ethoxymethylenemalonate. The initial reaction forms an intermediate, which upon heating, undergoes cyclization to yield a 4-hydroxyquinoline derivative. Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride, introduces the chloro groups at the 4 and 7 positions.

Experimental Protocol: Gould-Jacobs Synthesis

-

Condensation: Mix equimolar amounts of 3-chloro-2-methylaniline and diethyl ethoxymethylenemalonate. Heat the mixture at 100-120°C for 1-2 hours to form the anilinomethylenemalonate intermediate.

-

Cyclization: Heat the intermediate in a high-boiling point solvent, such as Dowtherm A, to 240-260°C for 30-60 minutes to effect cyclization.

-

Chlorination: After cooling, treat the resulting 4-hydroxyquinoline derivative with an excess of phosphorus oxychloride (POCl₃) and heat at 100-110°C for 2-3 hours.

-

Work-up and Purification: Carefully quench the reaction mixture with ice, followed by neutralization with a base (e.g., sodium carbonate). The crude product can be extracted with an organic solvent (e.g., dichloromethane) and purified by column chromatography on silica gel.

Structure Elucidation Workflow

A combination of spectroscopic techniques is essential for the unambiguous determination of the molecular structure. The following workflow outlines the key analytical methods to be employed.

Spectroscopic Data and Interpretation

The following tables summarize the predicted spectroscopic data for Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate, based on the analysis of structurally similar compounds.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is critical for determining the exact mass and elemental composition.

| Parameter | Predicted Value | Interpretation |

| Molecular Ion (M⁺) | m/z ~299.01 | Corresponds to the molecular weight of C₁₃H₁₁Cl₂NO₂. |

| Isotopic Pattern | M+2 peak at ~33% of M⁺, M+4 peak at ~10% of M⁺ | The presence of two chlorine atoms results in a characteristic isotopic pattern. The relative abundance of the M, M+2, and M+4 peaks is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[1][2][3] This pattern is a strong indicator of a dichloro-substituted compound. |

| Key Fragments | Loss of -OCH₂CH₃ (m/z ~45), Loss of -COOCH₂CH₃ (m/z ~73) | Fragmentation of the ethyl ester group is expected. |

Experimental Protocol: Mass Spectrometry

-

Technique: Electrospray Ionization (ESI) or Electron Impact (EI) on a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Acquire the spectrum in positive ion mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Predicted Chemical Shifts in CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) |

| H-2 | ~9.0 - 9.2 | s | 1H | - |

| H-5 | ~8.0 - 8.2 | d | 1H | ~9.0 Hz |

| H-6 | ~7.5 - 7.7 | d | 1H | ~9.0 Hz |

| -OCH₂CH₃ | ~4.4 - 4.6 | q | 2H | ~7.1 Hz |

| -CH₃ (at C-8) | ~2.7 - 2.9 | s | 3H | - |

| -OCH₂CH₃ | ~1.4 - 1.6 | t | 3H | ~7.1 Hz |

¹³C NMR (Predicted Chemical Shifts in CDCl₃)

| Carbon Assignment | Predicted δ (ppm) |

| C=O | ~165 - 168 |

| C-4 | ~148 - 150 |

| C-7 | ~135 - 137 |

| C-8a | ~145 - 147 |

| C-2 | ~140 - 142 |

| C-8 | ~130 - 132 |

| C-5 | ~128 - 130 |

| C-6 | ~126 - 128 |

| C-4a | ~125 - 127 |

| C-3 | ~118 - 120 |

| -OCH₂CH₃ | ~61 - 63 |

| -CH₃ (at C-8) | ~18 - 20 |

| -OCH₂CH₃ | ~14 - 16 |

Experimental Protocol: NMR Spectroscopy

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Experiments: Acquire ¹H, ¹³C, and consider 2D experiments like COSY and HSQC for unambiguous assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| ~1720 - 1740 | C=O stretch (ester) | Strong absorption characteristic of the carbonyl group in the ethyl ester. |

| ~1600, ~1500 | C=C and C=N stretches (aromatic) | Absorptions typical for the quinoline ring system. |

| ~1200 - 1300 | C-O stretch (ester) | Strong band associated with the ester linkage. |

| ~700 - 850 | C-Cl stretch | Absorption in this region is indicative of the carbon-chlorine bonds. The exact position can be influenced by the substitution pattern on the ring. |

Experimental Protocol: IR Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

-

Sample Preparation: For ATR, a small amount of the solid sample is placed directly on the crystal. For KBr, the sample is ground with potassium bromide and pressed into a pellet.

Conclusion

The structural elucidation of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate can be confidently achieved through a systematic approach combining a plausible synthetic route, such as the Gould-Jacobs reaction, with a suite of modern spectroscopic techniques. The predicted data presented in this guide, derived from the analysis of analogous compounds, provide a solid framework for the characterization and confirmation of the target structure. The interplay of Mass Spectrometry, NMR, and IR spectroscopy, supported by elemental analysis, will provide the necessary evidence for an unambiguous structural assignment.

References

An In-depth Technical Guide on the Solubility of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate in Organic Solvents

Disclaimer: A comprehensive literature search did not yield specific quantitative solubility data for Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate. The following guide provides solubility data for structurally analogous quinoline derivatives to offer valuable insights into its likely behavior. A generalized, detailed experimental protocol for determining solubility is also presented for researchers in drug development and other scientific fields.

Introduction

Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate is a quinoline derivative of interest in medicinal chemistry and drug discovery. The quinoline scaffold is a key component in a wide range of therapeutic agents, and understanding the physicochemical properties of its derivatives, such as solubility, is crucial for their development.[1] Solubility in various organic solvents is a critical parameter that influences reaction conditions, purification methods like crystallization, and the formulation of final products. This guide aims to provide a technical overview of the solubility of the title compound by examining its structural analogs and presenting a robust methodology for its experimental determination.

Quantitative Solubility Data for Analogous Quinoline Derivatives

While specific data for Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate is unavailable, the solubility of 4,7-dichloroquinoline, a closely related compound, has been documented. This data, presented in Table 1, can serve as a useful reference point for estimating the solubility of the title compound in common organic solvents. Generally, quinoline derivatives tend to be more soluble in organic solvents than in water.[2]

Table 1: Quantitative Solubility Data for 4,7-Dichloroquinoline

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (Mole Fraction) |

| Chloroform | Not Specified | 50 | - |

| Ethanol | Not Specified | Soluble (5%) | - |

| Ethanol | 25.0 | - | 0.0113[3] |

| Ethanol | 30.0 | - | 0.0145[3] |

| Ethanol | 34.9 | - | 0.0224[3] |

| Ethanol | 40.1 | - | 0.0364[3] |

| Ethanol | 44.9 | - | 0.0564[3] |

| Ethanol | 50.0 | - | 0.0886[3] |

| Ethanol | 55.1 | - | 0.1353[3] |

| Ethanol | 60.2 | - | 0.2083[3] |

| Water | 25.0 to 60.0 | Poorly soluble | - |

| Tetrahydrofuran | 25.0 to 60.0 | Highest among tested solvents[4] | - |

| Acetone | 25.0 to 60.0 | Moderate | - |

| Acetonitrile | 25.0 to 60.0 | Moderate | - |

Note: The solubility of 4,7-dichloroquinoline generally increases with temperature in the tested solvents.[4]

Experimental Protocols for Solubility Determination

The most widely accepted method for determining the equilibrium solubility of a crystalline compound is the shake-flask method , as proposed by Higuchi and Connors.[5] This method establishes the thermodynamic solubility of a compound. The following is a detailed protocol for this procedure.

Objective: To determine the equilibrium solubility of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate in a given organic solvent at a specified temperature.

Materials and Equipment:

-

Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate (solid)

-

Selected organic solvents (e.g., ethanol, acetone, acetonitrile, chloroform, etc.)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Thermostatic shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument

-

Volumetric flasks and pipettes

-

Syringes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[5] A preliminary study to determine the time to reach equilibrium is recommended.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand at the same constant temperature to let the undissolved solid settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter compatible with the organic solvent. This step must be performed carefully to avoid transferring any solid particles.

-

-

Sample Analysis:

-

Carefully take a known volume of the clear, saturated supernatant and dilute it with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Prepare a series of calibration standards of the compound in the same solvent.

-

Analyze the diluted samples and the calibration standards using a validated analytical method, such as HPLC.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by taking the dilution factor into account. This value represents the solubility of the compound in the given solvent at the specified temperature.

-

Quality Control:

-

Perform the experiment in triplicate to ensure the reproducibility of the results.[6]

-

Analyze the solid residue after the experiment (e.g., by DSC or XRD) to check for any polymorphic transformations that may have occurred during the equilibration process.[5]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of an organic compound using the shake-flask method.

References

An In-depth Technical Guide to the Synthesis of Substituted Quinoline-3-Carboxylate Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for synthesizing substituted quinoline-3-carboxylate esters, a scaffold of significant interest in medicinal chemistry and drug development. This document details prominent synthetic strategies, including classical cyclization reactions and modern catalytic approaches. It offers detailed experimental protocols, comparative quantitative data, and mechanistic insights to aid researchers in the selection and implementation of the most suitable synthetic routes.

Introduction to Quinoline-3-Carboxylate Esters

Quinoline and its derivatives are a critical class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous natural products and synthetic pharmaceuticals. The quinoline-3-carboxylate ester moiety, in particular, is a key pharmacophore found in a wide array of therapeutic agents, exhibiting activities such as antibacterial, anticancer, and anti-inflammatory properties. The ability to efficiently synthesize diverse analogs of this scaffold is paramount for structure-activity relationship (SAR) studies and the development of novel drug candidates. This guide will focus on the primary synthetic routes, providing practical information for laboratory application.

Major Synthetic Strategies

The synthesis of the quinoline core can be broadly categorized into classical condensation/cyclization reactions and modern transition-metal-catalyzed methods. Each approach offers distinct advantages and is suited for different substitution patterns and substrate scopes.

Classical Cyclization Reactions

These methods have been the bedrock of quinoline synthesis for over a century and are still widely used due to their reliability and the accessibility of starting materials.

-

Gould-Jacobs Reaction: This is one of the most versatile and widely used methods for preparing 4-hydroxyquinoline-3-carboxylate esters.[1] The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization.[1][2] The initial condensation forms an anilidomethylenemalonate intermediate, which then undergoes a 6-electron electrocyclization at temperatures typically above 250 °C to form the quinoline ring system.[2] This method is particularly effective for anilines bearing electron-donating groups at the meta-position.[1]

-

Combes Quinoline Synthesis: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[3][4] The reaction forms an enamine intermediate, which then undergoes cyclization and dehydration to furnish the quinoline skeleton.[4][5] This method is particularly useful for the preparation of 2,4-disubstituted quinolines.[6] The choice of acid catalyst, which can range from sulfuric acid to polyphosphoric acid, is crucial for the success of the cyclization step.[5]

-

Friedländer Annulation: The Friedländer synthesis is a straightforward and often high-yielding reaction that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester).[7][8] The reaction can be catalyzed by either acids or bases.[7][8] The mechanism can proceed via an initial aldol condensation followed by cyclization and dehydration, or through the formation of a Schiff base intermediate.[8][9] A significant advantage of this method is its convergence, but it is limited by the availability of the requisite 2-aminoaryl carbonyl precursors.[6]

Modern Transition-Metal-Catalyzed Syntheses

In recent decades, transition-metal catalysis has emerged as a powerful tool for the synthesis of quinolines, offering milder reaction conditions, broader functional group tolerance, and novel synthetic pathways.

-

Palladium-Catalyzed Reactions: Palladium catalysts have been extensively used in various strategies, including carbonylative cyclizations and Heck-type reactions. For instance, 1-(2-aminoaryl)-2-yn-1-ols can be converted into quinoline-3-carboxylic esters through a palladium-catalyzed carbonylative process.[10] Another approach involves the coupling of 2-iodoanilines with α,β-unsaturated carbonyl compounds.[10]

-

Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective and efficient alternative for quinoline synthesis. One-pot syntheses of quinoline carboxylates have been achieved through the copper(II) triflate-catalyzed reaction of 2-aminoaryl carbonyls with alkynyl carboxylates.[11]

-

Rhodium-Catalyzed Reactions: Rhodium catalysts have enabled novel one-pot syntheses of 3-substituted quinoline carboxylates from anilines, formic acid, and ethyl propiolate with high yields.[12]

Data Presentation: Comparative Analysis of Synthetic Methods

The selection of a synthetic method often depends on factors such as desired substitution pattern, availability of starting materials, and reaction efficiency. The following tables summarize quantitative data for the synthesis of representative substituted quinoline-3-carboxylate esters via different methodologies.

Table 1: Gould-Jacobs Reaction Conditions and Yields

| Starting Aniline | Product | Method | Conditions | Yield (%) | Reference |

| Aniline | Ethyl 4-hydroxyquinoline-3-carboxylate | Thermal | Diphenyl ether, 250 °C, 30-60 min | ~41-71% | [2][13] |

| Aniline | Ethyl 4-hydroxyquinoline-3-carboxylate | Microwave | Neat, 250 °C, 10 min | 1% | [14] |

| Aniline | Ethyl 4-hydroxyquinoline-3-carboxylate | Microwave | Neat, 300 °C, 5 min | 47% | [14] |

| 4-Methoxyaniline | Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate | Thermal | Dowtherm, 250 °C, 1.5 h | 71% | [13] |

Table 2: Modern Catalytic Methods for Quinoline-3-Carboxylate Ester Synthesis

| Catalyst | Starting Materials | Product | Conditions | Yield (%) | Reference |

| Rh₂(OAc)₄ | 3,5-Dimethoxyaniline, Formic acid, Ethyl propiolate | Ethyl 5,7-dimethoxyquinoline-3-carboxylate | N₂ atmosphere, RT, 4-6 h | 85% | [12] |

| PdI₂ / KI | 1-(2-aminophenyl)-3-phenylprop-2-yn-1-ol, CO/Air | Methyl 2-phenylquinoline-3-carboxylate | MeOH, 100 °C, 80 atm | 70% | [10] |

| Cu(OTf)₂ | 2-Aminoacetophenone, Ethyl phenylpropiolate | Ethyl 4-methyl-2-phenylquinoline-3-carboxylate | Dioxane, 100 °C, 6 h | 88% | [11] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for key synthetic transformations discussed in this guide.

Protocol 1: Classical Thermal Gould-Jacobs Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

This protocol is adapted from a literature procedure for the synthesis of a substituted 4-hydroxyquinoline-3-carboxylate ester.[13]

Step 1: Condensation

-

Combine 4-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.0-1.2 eq) in a round-bottom flask.

-

Heat the mixture at 100-130 °C for 1-2 hours. Monitor the formation of the intermediate, diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate, by Thin Layer Chromatography (TLC).

-

Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step.

Step 2: Thermal Cyclization

-

Dissolve the crude intermediate from Step 1 in a high-boiling inert solvent such as Dowtherm A or diphenyl ether (approx. 5 mL per gram of intermediate) in a flask equipped with a reflux condenser.[2][13]

-

Heat the solution to a vigorous reflux (approximately 250 °C) for 1.5 hours.[13]

-

Cool the reaction mixture to room temperature. The product, ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, should precipitate.

-

Add a non-polar solvent like hexanes to aid precipitation.

-

Collect the solid product by vacuum filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.[2]

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.[2]

Protocol 2: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol is based on a microwave-assisted adaptation of the Gould-Jacobs reaction, which significantly reduces reaction times.[14]

Reaction Setup:

-

In a 2.5 mL microwave vial equipped with a magnetic stir bar, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (DEEM) (1.21 mL, 6.0 mmol). The excess DEEM acts as both a reagent and a solvent.[14]

-

Seal the vial securely.

Microwave Irradiation:

-

Place the sealed vial in a microwave reactor.

-

Heat the mixture to 300 °C and hold for 5 minutes. Monitor the internal pressure, which can be significant.[14]

Isolation and Purification:

-

After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

-

Filter the solid product and wash it with ice-cold acetonitrile (3 mL) to remove unreacted DEEM and byproducts.[14]

-

Dry the resulting solid under vacuum. The product is typically of high purity (>95%).[14]

Protocol 3: One-Pot Rhodium-Catalyzed Synthesis of Ethyl 5,7-dimethoxyquinoline-3-carboxylate

This protocol describes an efficient one-pot synthesis using a rhodium catalyst.[12]

Reaction Setup:

-

To a reaction vessel under a nitrogen atmosphere, add 3,5-dimethoxyaniline (1.0 mmol), Rh₂(OAc)₄ (2.5 mol%), and formic acid (1 mL).

-

To this mixture, add ethyl propiolate (1.5 mmol).

Reaction Execution:

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

Work-up and Purification:

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate to afford the pure product.[12]

Visualizations of Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core mechanisms and experimental workflows for the synthesis of substituted quinoline-3-carboxylate esters.

Caption: Mechanism of the Gould-Jacobs reaction for quinoline-3-carboxylate synthesis.

Caption: A generalized workflow for the synthesis and purification of quinoline esters.

Caption: Reactant-to-product logic for Friedländer and Combes quinoline syntheses.

Conclusion

The synthesis of substituted quinoline-3-carboxylate esters is a well-established field with a rich history of classical reactions and a growing portfolio of modern catalytic methods. The Gould-Jacobs reaction remains a robust and reliable method, particularly with the advent of microwave-assisted protocols that dramatically improve efficiency. For broader substitution patterns, the Friedländer and Combes syntheses offer valuable alternatives. Furthermore, the continuous development of transition-metal-catalyzed reactions provides milder and more versatile routes to these important heterocyclic scaffolds. The choice of synthetic strategy will ultimately be guided by the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. This guide provides the foundational knowledge and practical protocols to empower researchers in their pursuit of novel quinoline-based compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]

- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 9. Friedlaender Synthesis [organic-chemistry.org]

- 10. Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PubChemLite - Methyl quinoline-7-carboxylate (C11H9NO2) [pubchemlite.lcsb.uni.lu]

- 12. WO2015198349A1 - A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives - Google Patents [patents.google.com]

- 13. echemi.com [echemi.com]

- 14. ablelab.eu [ablelab.eu]

The Biological Activity of Chlorinated Quinoline Derivatives: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of chlorinated quinoline derivatives in oncology, infectious diseases, and beyond.

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities. The introduction of chlorine atoms to the quinoline ring system has proven to be a particularly fruitful strategy in the development of new therapeutic agents. Chlorination can significantly modulate the physicochemical properties of the parent molecule, influencing its absorption, distribution, metabolism, excretion, and, most importantly, its interaction with biological targets. This technical guide provides a comprehensive overview of the biological activities of chlorinated quinoline derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical class in their therapeutic discovery programs.

Anticancer Activity of Chlorinated Quinoline Derivatives

Chlorinated quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Quantitative Data on Anticancer Activity

The in vitro antiproliferative activity of various chlorinated quinoline derivatives has been extensively evaluated. The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected compounds against various cancer cell lines, providing a comparative view of their potency.

Table 1: Anticancer Activity of Quinoline-Chalcone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone Hybrid (12e) | MGC-803 (Gastric) | 1.38 | [1] |

| HCT-116 (Colon) | 5.34 | [1] | |

| MCF-7 (Breast) | 5.21 | [1] | |

| 5-Fu (Control) | MGC-803 (Gastric) | 6.22 | [1] |

| HCT-116 (Colon) | 10.4 | [1] | |

| MCF-7 (Breast) | 11.1 | [1] |

Table 2: Anticancer Activity of 8-(hydroxyl)quinoline-5-sulfonamides and 8-methoxyquinoline-5-sulfonamides

| Compound | C-32 (Amelanotic Melanoma) IC50 [µM] | MDA-MB-231 (Breast Adenocarcinoma) IC50 [µM] | A549 (Lung Adenocarcinoma) IC50 [µM] | HFF-1 (Normal Fibroblasts) CC50 [µM] | Reference |

| 3a | 20.3 ± 1.9 | 40.1 ± 3.5 | 25.2 ± 2.1 | > 100 | [2] |

| 3b | 22.1 ± 2.1 | 45.3 ± 4.1 | 28.4 ± 2.5 | > 100 | [2] |

| 3c | 10.1 ± 0.9 | 15.2 ± 1.3 | 12.5 ± 1.1 | > 100 | [2] |

| 3d | 25.4 ± 2.3 | 50.2 ± 4.8 | 30.1 ± 2.8 | > 100 | [2] |

| 3e | 28.9 ± 2.7 | 55.8 ± 5.2 | 35.6 ± 3.1 | > 100 | [2] |

| 3f | 30.1 ± 2.9 | 60.3 ± 5.7 | 38.9 ± 3.5 | > 100 | [2] |

| 6a-f | > 100 | > 100 | > 100 | > 100 | [2] |

| Cisplatin | 12.5 ± 1.1 | 18.9 ± 1.7 | 15.3 ± 1.4 | 25.4 ± 2.3 | [2] |

| Doxorubicin | 8.9 ± 0.8 | 12.1 ± 1.1 | 10.2 ± 0.9 | 15.6 ± 1.4 | [2] |

Table 3: Anticancer Activity of Quinoline-Based Hydrazone Analogues

| Compound | Cell Line | GI50 (µM) | LC50 (µM) | Reference |

| 18b | Leukemia | 0.45 - 2.11 | 4.67 - >100 | [3] |

| 18d | Leukemia | 0.33 - 1.98 | 5.23 - >100 | [3] |

| 18e | Leukemia | 0.51 - 2.56 | 6.11 - >100 | [3] |

| 18f | Leukemia | 0.48 - 2.33 | 5.89 - >100 | [3] |

| 18g | Leukemia | 0.62 - 3.11 | 7.21 - >100 | [3] |

| 18h | Leukemia | 0.55 - 2.87 | 6.98 - >100 | [3] |

| 18i | Leukemia | 0.71 - 3.54 | 8.12 - >100 | [3] |

| 18j | Leukemia | 0.38 - 1.87 | 4.87 - >100 | [3] |

| 18l | Leukemia | 0.65 - 3.21 | 7.54 - >100 | [3] |

Signaling Pathways in Cancer

Chlorinated quinoline derivatives exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

One such pathway is the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway . A novel synthetic quinoline derivative, f25, has been shown to inhibit tongue cancer cell invasion and survival by binding to and increasing the expression of PPAR-α, PPAR-β, and PPAR-γ.[4]

References

- 1. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. f25, a novel synthetic quinoline derivative, inhibits tongue cancer cell invasion and survival by the PPAR pathway in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Landscape of Quinoline Compounds: A Technical Guide to Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Quinoline, a heterocyclic aromatic organic compound, and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of therapeutic activities. This technical guide provides an in-depth exploration of the molecular targets of quinoline-based compounds across a spectrum of diseases, including malaria, cancer, neurodegenerative disorders, and infectious diseases. By elucidating the intricate mechanisms of action and summarizing key quantitative data, this document aims to serve as a comprehensive resource for the scientific community engaged in drug discovery and development.

Antimalarial Activity: Disrupting the Parasite's Achilles' Heel

Quinoline-containing compounds, such as chloroquine and quinine, have been pivotal in the fight against malaria. Their primary mechanism of action centers on the disruption of the malaria parasite's hemoglobin digestion process within its acidic food vacuole.[1][2] The parasite detoxifies the heme byproduct of hemoglobin degradation by polymerizing it into hemozoin. Quinoline antimalarials are thought to accumulate in the food vacuole and interfere with this polymerization process.[1][3] This leads to the buildup of toxic free heme, which generates reactive oxygen species, ultimately causing parasite death.[1] While chloroquine's action is heavily dependent on its accumulation in the food vacuole, more lipophilic quinolines like mefloquine and quinine may have alternative targets within the parasite.[1][2] Resistance to these drugs is an ongoing challenge, often linked to mutations in proteins that regulate drug accumulation.[1]

Key Therapeutic Targets in Malaria:

-

Heme Polymerization: Inhibition of the conversion of toxic heme to inert hemozoin is a central mechanism.[3][4]

-

Hemoglobin Digestion: Interference with the overall process of hemoglobin breakdown in the parasite's food vacuole.[1][2]

Anticancer Activity: A Multi-pronged Assault on Malignancy

The structural versatility of the quinoline scaffold has enabled the development of a diverse array of anticancer agents with multiple mechanisms of action.[5][6] These compounds can induce cancer cell death, halt proliferation, and prevent metastasis through various targeted and non-targeted approaches.[5][7]

Major Anticancer Mechanisms and Targets:

-

Enzyme Inhibition:

-

Tyrosine Kinases: Many quinoline derivatives act as inhibitors of various tyrosine kinases, which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival.[7][8]

-

Topoisomerases: These enzymes are essential for DNA replication and repair. Quinoline compounds can intercalate into DNA and inhibit topoisomerase activity, leading to DNA damage and apoptosis.[5][8][9]

-

Tubulin Polymerization: By interfering with the dynamics of microtubules, which are critical for cell division, some quinoline derivatives can arrest the cell cycle and induce apoptosis.[8][10]

-

-

Signaling Pathway Modulation:

-

Apoptosis Induction: Quinoline compounds can trigger programmed cell death through various intrinsic and extrinsic pathways.[5][7]

-

Cell Cycle Arrest: They can halt the progression of the cell cycle at different checkpoints, preventing cancer cell proliferation.[5][9]

-

Inhibition of Angiogenesis: By blocking the formation of new blood vessels, these compounds can starve tumors of essential nutrients and oxygen.[5]

-

Quantitative Data on Anticancer Quinoline Derivatives:

| Compound Class | Target | Cell Line | IC50/GI50 | Reference |

| 2,4-Disubstituted quinolines | Growth inhibitors | Various cancer cell lines | Varies | [5] |

| 7-Chloro-4-quinolinylhydrazones | Cytotoxic agents | SF-295, HTC-8, HL-60 | 0.314 - 4.65 µg/cm³ | [5] |

| Quinoline-based combretastatin A-4 analogs | Tubulin polymerization | MCF-7, HL-60, HCT-116, HeLa | 0.010 - 0.042 µM | [10] |

| Pim-1 kinase inhibitors | Pim-1 kinase | Prostate cancer PC-3 | GI50: 1.29 - 2.81 µM | [8] |

Neurodegenerative Diseases: Targeting the Pathological Hallmarks

Quinoline derivatives have emerged as promising therapeutic candidates for neurodegenerative disorders like Alzheimer's and Parkinson's diseases. Their multifaceted mechanisms of action address several key pathological features of these conditions.[11][12]

Key Targets in Neurodegenerative Diseases:

-

Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function in Alzheimer's disease.[11][13]

-

Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes involved in the breakdown of neurotransmitters. Inhibiting these enzymes can have antidepressant and neuroprotective effects.[13]

-

Phosphodiesterase 5 (PDE5) Inhibition: PDE5 inhibitors can enhance cyclic guanosine monophosphate (cGMP) signaling, which is important for synaptic plasticity and memory.[14]

-

Antioxidant Activity: Many quinoline derivatives possess antioxidant properties, which can help mitigate the oxidative stress implicated in the pathogenesis of neurodegenerative diseases.[15]

Quantitative Data on Neuroprotective Quinoline Derivatives:

| Compound | Target | IC50 | Reference |

| Quinolylnitrone 19 | hBChE | 1.06 ± 0.31 nM | [13] |

| Quinolylnitrone 19 | hMAO-B | 4.46 ± 0.18 µM | [13] |

| Compound 7a | PDE5 | 0.27 nM | [14] |

Antimicrobial and Antiviral Activity: Combating Infectious Agents

The quinoline scaffold is a privileged structure in the development of antimicrobial and antiviral agents.[16][17] Fluoroquinolones, a major class of antibiotics, are based on the quinoline ring system.

Key Antimicrobial and Antiviral Targets:

-

Bacterial DNA Gyrase and Topoisomerase IV: Fluoroquinolones inhibit these essential bacterial enzymes, preventing DNA replication and repair.[18][19]

-

Fungal Lanosterol 14α-demethylase: This enzyme is crucial for ergosterol biosynthesis, a key component of the fungal cell membrane.[19]

-

Viral Replication Machinery: Quinoline derivatives have shown activity against a range of viruses, including Dengue virus, Zika virus, and coronaviruses, by interfering with various stages of the viral life cycle, such as replication.[16][17][20][21]

Quantitative Data on Antimicrobial/Antiviral Quinoline Derivatives:

| Compound Class | Target Organism/Virus | Activity (EC50/MIC) | Reference |

| Linear aromatic N-polycyclic system | Bovine viral diarrhea virus (BVDV) | EC50: 0.3 µM | [16] |

| N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine | Zika Virus | EC50: 0.8 ± 0.07 µM | [16] |

| N-methylbenzofuro[3,2-b]quinoline derivative | Vancomycin-resistant E. faecium | MIC: 4 µg/mL | [16] |

| Quinoline-based hydroxyimidazolium hybrid 7b | S. aureus | MIC: 2 µg/mL | [18] |

| Quinoline-based hydroxyimidazolium hybrid 7b | M. tuberculosis H37Rv | MIC: 10 µg/mL | [18] |

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes discussed, the following diagrams are provided in DOT language.

Caption: Mechanism of quinoline antimalarials.

Caption: Anticancer mechanisms of quinoline derivatives.

Caption: Neuroprotective targets of quinoline compounds.

Detailed Experimental Protocols

General Protocol for In Vitro Anticancer Activity Assessment (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, PC-3) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The quinoline derivatives are dissolved in DMSO to prepare stock solutions. Serial dilutions are made in culture medium to achieve the desired final concentrations. The cells are then treated with various concentrations of the compounds for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

-

MTT Assay: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

General Protocol for Enzyme Inhibition Assay (e.g., Acetylcholinesterase)

-

Reagents and Buffers: Prepare all necessary reagents, including acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the enzyme (AChE). The assay is typically performed in a phosphate buffer (pH 8.0).

-

Assay Procedure: In a 96-well plate, add the buffer, DTNB solution, and the quinoline inhibitor at various concentrations. The enzyme solution is then added, and the mixture is pre-incubated for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The reaction is initiated by the addition of the substrate (ATCI).

-

Absorbance Measurement: The hydrolysis of acetylthiocholine to thiocholine by AChE is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion, which results from the reaction of thiocholine with DTNB. The absorbance is measured continuously at 412 nm for a set period (e.g., 5 minutes) using a microplate reader.

-

Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated for each inhibitor concentration relative to the control (enzyme activity without inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

This guide provides a foundational understanding of the diverse therapeutic targets of quinoline compounds. The continued exploration of this versatile scaffold holds significant promise for the development of novel and effective therapies for a wide range of human diseases.

References

- 1. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Something went wrong... [mpmp.huji.ac.il]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijmphs.com [ijmphs.com]

- 9. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. researchgate.net [researchgate.net]

- 13. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. [PDF] Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 | Semantic Scholar [semanticscholar.org]

- 21. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate, a quinoline derivative with potential therapeutic applications. Due to the absence of specific published in silico studies on this exact compound, this guide presents a representative workflow and illustrative data based on established computational techniques for similar quinoline derivatives. The methodologies covered include Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction and molecular docking simulations. This document aims to equip researchers with a foundational understanding of the virtual screening process for novel drug candidates.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and antiviral properties.[1][2][3][4][5][6] The specific compound, Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate, possesses a scaffold that suggests potential for biological activity. In silico methods are crucial in modern drug discovery for the early assessment of a compound's pharmacokinetic and pharmacodynamic profiles, significantly reducing the time and cost associated with preclinical development.[7] This guide outlines a typical in silico workflow for predicting the bioactivity of this quinoline derivative.

In Silico Bioactivity Prediction Workflow

The computational prediction of a molecule's bioactivity generally follows a multi-step process, beginning with the characterization of its physicochemical and pharmacokinetic properties (ADMET) and progressing to the investigation of its potential interactions with biological targets through molecular docking.

Caption: A generalized workflow for the in silico prediction of bioactivity.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

ADMET prediction is a critical initial step in assessing the drug-likeness of a compound. Various computational models are used to estimate these properties based on the molecule's structure.

Methodologies

ADMET properties are typically predicted using a combination of quantitative structure-property relationship (QSPR) models and rule-based systems. Commercially available software such as ADMET Predictor®, as well as various academic and open-source tools, are employed for these predictions. These tools utilize large datasets of experimentally determined properties of diverse chemicals to build their predictive models.

Illustrative Predicted ADMET Properties

The following table summarizes the hypothetical predicted ADMET properties for Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate.

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Well absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Likely to have good intestinal permeability. |

| Distribution | ||

| BBB Permeability | Low | Unlikely to cross the blood-brain barrier. |

| Plasma Protein Binding | > 90% | High affinity for plasma proteins. |

| Metabolism | ||

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |

| CYP3A4 Inhibition | Non-inhibitor | Low potential for drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | Likely to be actively secreted by the kidneys. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low probability of being a mutagen. |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity. |

Note: The data presented in this table is illustrative and not based on experimental results for the specific compound.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Methodologies

The molecular docking process involves several key steps:

-

Target Selection and Preparation: Based on the known bioactivities of similar quinoline derivatives, potential protein targets are identified. For instance, for antibacterial activity, DNA gyrase or topoisomerase IV could be selected. For anticancer activity, protein kinases are common targets. The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: The 3D structure of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate is generated and optimized to its lowest energy conformation.

-

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site of the protein. The algorithm generates a series of possible binding poses and scores them based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The predicted binding poses are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Caption: A typical workflow for a molecular docking experiment.

Illustrative Molecular Docking Results

The following table presents hypothetical molecular docking results for Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate against two potential protein targets.

| Target Protein (PDB ID) | Potential Bioactivity | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Staphylococcus aureus DNA Gyrase B (e.g., 4URO) | Antibacterial | -8.5 | ASP73, ILE78, GLY77 |

| Epidermal Growth Factor Receptor (EGFR) Kinase (e.g., 2J6M) | Anticancer | -9.2 | MET793, LEU718, VAL726 |

Note: The data presented in this table is illustrative and not based on experimental results for the specific compound.

Potential Signaling Pathway Interactions

Based on the illustrative docking results suggesting potential anticancer activity via EGFR inhibition, a simplified diagram of the EGFR signaling pathway is presented below. Inhibition of EGFR can block downstream signaling cascades that promote cell proliferation and survival.

Caption: Simplified EGFR signaling pathway and the putative inhibitory action of the quinoline derivative.

Conclusion

This technical guide has outlined a standard in silico workflow for predicting the bioactivity of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate. While no specific experimental or computational data for this molecule is currently available in the public domain, the methodologies of ADMET prediction and molecular docking provide a robust framework for its initial assessment as a potential drug candidate. The illustrative data presented herein suggests that this compound may possess favorable drug-like properties and could exhibit antibacterial or anticancer activities. These in silico predictions provide a strong rationale for the synthesis and subsequent in vitro and in vivo evaluation of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate to validate its therapeutic potential.

References

- 1. Structural requirements of 3-carboxyl-4(1H)-quinolones as potential antimalarials from 2D and 3D QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3D-QSAR-based design, synthesis and biological evaluation of 2,4-disubstituted quinoline derivatives as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. allsubjectjournal.com [allsubjectjournal.com]

- 6. Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

A Comprehensive Review of 4,7-Dichloroquinoline Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4,7-dichloroquinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. As a crucial intermediate in the synthesis of antimalarial drugs like chloroquine and hydroxychloroquine, its significance is well-established.[1][2][3] However, extensive research has expanded the therapeutic landscape of its derivatives to include potent anticancer, antiviral, and insecticidal agents, making it a subject of intense investigation in modern drug discovery.[4][5][6] This technical guide provides a comprehensive literature review of 4,7-dichloroquinoline derivatives, focusing on their synthesis, multifaceted biological activities, and underlying mechanisms of action, with a strong emphasis on quantitative data, detailed experimental methodologies, and visualization of key cellular pathways.

Synthesis of 4,7-Dichloroquinoline and its Derivatives

The foundational 4,7-dichloroquinoline core is most classically synthesized via the Gould-Jacobs reaction.[7][8] This multi-step process begins with the condensation of m-chloroaniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate. The resulting intermediate undergoes thermal cyclization at high temperatures, often in a high-boiling solvent like diphenyl ether or Dowtherm A, to form the quinoline ring system.[2][7][8][9] Subsequent hydrolysis (saponification) of the ester group followed by decarboxylation yields a 4-hydroxyquinoline intermediate. The final chlorination step, typically achieved using phosphorus oxychloride (POCl₃), converts the 4-hydroxy group to a chloro group, yielding the target 4,7-dichloroquinoline.[9]

The primary route for creating diverse derivatives involves the nucleophilic aromatic substitution (SNAr) at the C-4 position of the quinoline ring, which is significantly more reactive than the C-7 position.[10][11] This allows for the introduction of a wide array of side chains by reacting 4,7-dichloroquinoline with various nucleophiles, such as amines, alcohols, and thiols.

A general synthetic scheme is the reaction of 4,7-dichloroquinoline with a desired amine (e.g., diamines like 1,3-diaminopropane) in a suitable solvent, often under reflux conditions, to yield the corresponding 4-aminoquinoline derivative.[12][13][14] Modern variations of these synthetic procedures utilize ultrasound irradiation to accelerate the reaction, often leading to shorter reaction times and higher yields, aligning with the principles of green chemistry.[15][16]

Biological Activities and Mechanisms of Action

Derivatives of 4,7-dichloroquinoline have demonstrated a remarkable range of pharmacological effects, which are summarized below.

Antimalarial Activity

The most renowned application of this scaffold is in antimalarial therapy. Chloroquine, a 4-aminoquinoline derivative, has been a cornerstone of malaria treatment for decades.[3] The primary mechanism of action for these compounds against Plasmodium falciparum is the inhibition of hemozoin biocrystallization in the parasite's acidic digestive vacuole.[17] The parasite digests host hemoglobin, releasing toxic free heme. Quinoline derivatives are thought to accumulate in the food vacuole and form a complex with heme, preventing its detoxification into inert hemozoin crystals. This buildup of free heme leads to oxidative stress and parasite death.[17]

Numerous studies have synthesized and evaluated novel 4,7-dichloroquinoline derivatives against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.[9] The SYBR Green I assay is a common, fluorescence-based method used for in vitro susceptibility testing.[18][19][20][21]

Anticancer Activity

A growing body of evidence highlights the potent anticancer activity of 4,7-dichloroquinoline derivatives against a wide range of human cancer cell lines, including breast, colon, leukemia, and lung cancer.[1][3][15][22][23] Their mechanisms of action are often multifactorial and can include:

-

Induction of Apoptosis: Many derivatives induce programmed cell death by activating apoptotic pathways. This can be measured by assessing changes in mitochondrial membrane potential or the externalization of phosphatidylserine.[24][25]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints (e.g., G0/G1 or G2/M), preventing cancer cell proliferation.[23][24][26]

-

Inhibition of Signaling Pathways: Quinoline derivatives have been shown to interfere with key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[26][27]

-

DNA Intercalation and Damage: Some derivatives can intercalate into DNA, disrupting replication and transcription processes, and inhibit topoisomerases, leading to cell death.[3][23]

The cytotoxicity of these compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of viable cells.[4][28][29]

Antiviral Activity

Recent research has uncovered the potential of 4,7-dichloroquinoline derivatives as antiviral agents, particularly against Dengue virus (DENV).[30][31][32] Studies have shown that certain derivatives can inhibit DENV serotype 2 replication in a dose-dependent manner. The mechanism appears to involve the early stages of the viral infection, with compounds impairing the accumulation of the viral envelope glycoprotein without showing direct virucidal activity.[30][32]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various 4,7-dichloroquinoline derivatives as reported in the literature.

Table 1: Anticancer Activity of 4,7-Dichloroquinoline Derivatives (IC50 Values)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | Potent activity reported | [13] |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | Potent activity reported | [13] |

| 7-Chloro-4-quinolinylhydrazone Derivative | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | [3] |

| 7-Chloro-4-quinolinylhydrazone Derivative | HCT-8 (Colon) | 0.314 - 4.65 µg/cm³ | [3] |

| 7-Chloro-4-quinolinylhydrazone Derivative | HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [3] |

| N-alkylated, 2-oxoquinoline derivatives | HEp-2 (Larynx) | 49.01 - 77.67% inhibition | [3] |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrid (5d) | HuT78 (T-cell lymphoma) | Activity reported | [24] |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrid (12d) | HuT78 (T-cell lymphoma) | Activity reported | [24] |

| Sulfonyl N-oxide derivative (81) | HCT116 (Colorectal) | Pronounced selectivity | [25] |

Note: Direct µM values were not always provided in the abstracts; "Potent activity reported" indicates the source highlights significant efficacy.